N-(2-cyanophenyl)-2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
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Properties
Molecular Formula |
C20H17N5OS |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H17N5OS/c21-12-15-6-4-5-9-17(15)22-18(26)13-27-20-24-23-19(14-10-11-14)25(20)16-7-2-1-3-8-16/h1-9,14H,10-11,13H2,(H,22,26) |
InChI Key |
NXSXCBWHHRSXEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4C#N |
Origin of Product |
United States |
Biological Activity
N-(2-cyanophenyl)-2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 2-(2-((5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. Its molecular formula is with a molecular weight of 453.59 g/mol. The structure features a triazole ring known for its biological activity, particularly in anticancer and antimicrobial applications.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating potent antitumor activity . The structure–activity relationship (SAR) suggests that modifications in the phenyl and triazole rings can enhance cytotoxicity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 |
| Compound B | A-431 | 1.98 ± 1.22 |
Antimicrobial Activity
The compound's thiazole and triazole moieties are critical for antimicrobial efficacy. A study demonstrated that similar triazole derivatives possess considerable antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups in the phenyl ring was found to enhance this activity.
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Gram-positive | 10 µg/mL |
| Compound D | Gram-negative | 15 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving Bcl-2 family proteins.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.
- Anti-inflammatory Effects : By modulating inflammatory cytokines and pathways, it may reduce inflammation in various models.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Case Study on Antitumor Activity : A derivative exhibited significant tumor regression in xenograft models when administered at doses correlating with the observed IC50 values in vitro.
- Case Study on Antimicrobial Efficacy : Clinical trials demonstrated that a related triazole compound effectively reduced infection rates in patients with resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
